![molecular formula C14H26O7 B1416413 3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid CAS No. 2203140-34-3](/img/structure/B1416413.png)
3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid
Overview
Description
The compound “3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid” is a complex organic molecule. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydropyran derivatives are commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are typically synthesized from the reaction of alcohols and 3,4-dihydropyran .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and reagents used. Tetrahydropyran derivatives are known to be resilient to a variety of reactions .Scientific Research Applications
Synthesis of Functionalized Ethers
This compound is instrumental in the synthesis of functionalized ethers, which are crucial intermediates in organic synthesis. The tetrahydropyran moiety serves as a protective group that can be selectively removed after the desired reactions on other parts of the molecule are completed .
Drug Development
The structural complexity and functional group compatibility of this compound make it a valuable scaffold in drug development. It can be used to create ester linkages in prodrugs, enhancing drug solubility and bioavailability .
Material Science
In material science, this compound’s ability to form stable polymeric structures can be exploited to develop new polymeric materials with specific mechanical and chemical properties for industrial applications .
Bioconjugation Techniques
Bioconjugation techniques often utilize such compounds to link biomolecules with other entities, such as fluorescent tags or therapeutic agents, without disrupting the biomolecule’s native function .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to synthesize novel agrochemicals, potentially leading to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Flavor and Fragrance Industry
The compound’s ability to undergo various chemical transformations makes it a candidate for synthesizing complex molecules used in the flavor and fragrance industry, contributing to the creation of new scents and tastes .
Catalysis
Its potential use in catalysis, particularly in asymmetric synthesis, could provide a new approach to creating chiral molecules, which are important in the pharmaceutical industry .
Environmental Chemistry
Lastly, in environmental chemistry, this compound could be used to develop new methods for the removal of pollutants from water and soil, aiding in environmental remediation efforts .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c15-13(16)4-6-17-7-8-18-9-10-19-11-12-21-14-3-1-2-5-20-14/h14H,1-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOJIHCUVIHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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